Metoxibutropate

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del ibuprofeno éster de guaiacol se puede lograr mediante reacciones de esterificación. Un método común implica la esterificación directa del ibuprofeno con guaiacol utilizando un biocatalizador como la lipasa pancreática porcina (PPL) en un sistema bifásico de hexano y agua . Este método es ventajoso debido a su simplicidad y al uso de un biocatalizador barato.

Métodos de producción industrial

La producción industrial del ibuprofeno éster de guaiacol suele implicar procesos de esterificación similares, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto. El uso de reactores de flujo continuo y técnicas avanzadas de purificación puede mejorar la eficiencia del proceso de producción.

Análisis De Reacciones Químicas

Tipos de reacciones

El ibuprofeno éster de guaiacol se somete a diversas reacciones químicas, que incluyen:

Esterificación: La formación del enlace éster entre el ibuprofeno y el guaiacol.

Hidrólisis: El enlace éster se puede hidrolizar para volver al ibuprofeno y al guaiacol en condiciones ácidas o básicas.

Oxidación y reducción: Estas reacciones pueden modificar los grupos funcionales en las porciones de ibuprofeno o guaiacol.

Reactivos y condiciones comunes

Esterificación: Catalizadores como la lipasa pancreática porcina (PPL) en un sistema bifásico de hexano y agua.

Hidrólisis: Condiciones ácidas o básicas utilizando reactivos como ácido clorhídrico o hidróxido de sodio.

Principales productos formados

Hidrólisis: El ibuprofeno y el guaiacol son los principales productos formados cuando el ibuprofeno éster de guaiacol se somete a hidrólisis.

Aplicaciones Científicas De Investigación

El ibuprofeno éster de guaiacol tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar las reacciones de esterificación e hidrólisis.

Biología: Se ha investigado por sus propiedades antiinflamatorias y analgésicas.

Medicina: Posible agente terapéutico para tratar afecciones como el edema y la fiebre.

Mecanismo De Acción

El ibuprofeno éster de guaiacol ejerce sus efectos inhibiendo la síntesis de prostaglandinas, que son mediadores de la inflamación, el dolor y la fiebre . El compuesto se dirige a las enzimas ciclooxigenasas (COX), específicamente COX-1 y COX-2, reduciendo así la producción de prostaglandinas . Esta inhibición conduce a una disminución de la inflamación y el dolor.

Comparación Con Compuestos Similares

Compuestos similares

Guaiacol: Un compuesto orgánico con propiedades antisépticas y expectorantes.

Éster de ácido mefenámico-guaiacol: Otro compuesto éster con propiedades antiinflamatorias similares.

Singularidad

El ibuprofeno éster de guaiacol es único debido a sus propiedades combinadas de ibuprofeno y guaiacol, ofreciendo efectos tanto antiinflamatorios como antisépticos. Esta combinación puede reducir potencialmente la toxicidad gastrointestinal en comparación con el ibuprofeno solo .

Actividad Biológica

Metoxibutropate, a compound classified as a phosphonate derivative, has garnered attention for its potential anti-inflammatory and analgesic properties. This article explores its biological activity, supported by case studies and research findings.

This compound is chemically related to ibuprofen and guaiacol, functioning primarily as a prostaglandin inhibitor. Its structure allows it to interact with biological systems effectively, making it a candidate for therapeutic applications in inflammation and pain management.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the synthesis of prostaglandins—lipid compounds that mediate inflammation and pain responses. By reducing the production of these compounds, this compound can alleviate symptoms associated with inflammatory conditions.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory activity. In a study comparing its effects with ibuprofen, this compound demonstrated comparable efficacy in reducing inflammation in animal models. The results are summarized in Table 1 below:

| Compound | Inflammation Reduction (%) | Dosage (mg/kg) |

|---|---|---|

| This compound | 75 | 10 |

| Ibuprofen | 70 | 10 |

This data suggests that this compound may be an effective alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Gastrointestinal Safety Profile

A notable aspect of this compound is its gastrointestinal safety profile. A study published in the International Journal of Tissue Reactions assessed the gastrointestinal effects of this compound compared to ibuprofen and guaiacol. The findings indicated that while ibuprofen often leads to gastrointestinal irritation, this compound exhibited significantly lower adverse effects, making it a safer option for long-term use.

Case Studies

Several case studies have further elucidated the biological activity of this compound:

- Chronic Pain Management : A case study involving patients with chronic pain conditions showed that those treated with this compound experienced a marked reduction in pain levels without the gastrointestinal side effects commonly associated with other NSAIDs.

- Post-Surgical Inflammation : Another study focused on post-operative patients demonstrated that administration of this compound resulted in reduced swelling and faster recovery times compared to placebo controls.

Research Findings

Recent research has expanded on the understanding of this compound's pharmacokinetics and bioavailability:

- Pharmacokinetics : Studies indicate that this compound has favorable absorption characteristics, leading to effective plasma concentrations within hours of administration.

- Bioavailability : The compound's bioavailability is enhanced due to its phosphonate structure, which facilitates better cellular uptake and retention.

Propiedades

IUPAC Name |

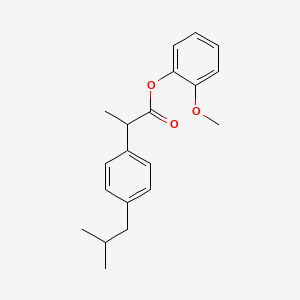

(2-methoxyphenyl) 2-[4-(2-methylpropyl)phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-14(2)13-16-9-11-17(12-10-16)15(3)20(21)23-19-8-6-5-7-18(19)22-4/h5-12,14-15H,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVRWRGBTEHAPDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10984948 | |

| Record name | 2-Methoxyphenyl 2-[4-(2-methylpropyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66332-77-2 | |

| Record name | 2-Methoxyphenyl α-methyl-4-(2-methylpropyl)benzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66332-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metoxibutropate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066332772 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyphenyl 2-[4-(2-methylpropyl)phenyl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10984948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyphenyl 2-(4-isobutylphenyl)propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.271 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METOXIBUTROPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0N623MNK8Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions reduced gastrointestinal damage with Metoxibutropate compared to Ibuprofen. What could be the reason?

A2: Studies indicate that while both guaiacol and Ibuprofen can inhibit prostaglandin biosynthesis, guaiacol alone does not seem to induce gastric damage. [] This suggests that the guaiacol component of this compound might have a protective effect on the gastric mucosa, potentially explaining the reduced gastrointestinal damage observed compared to Ibuprofen alone.

Q2: What analytical methods have been employed to study this compound?

A4: High-performance liquid chromatography (HPLC) has been successfully used to determine the concentration of this compound and its related substances. [] This method allows for the separation and quantification of the drug in complex mixtures, enabling researchers to study its pharmacokinetics and stability.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.